2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride
Description
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (CAS 3663-81-8) is a heterocyclic acyl chloride with the molecular formula C₉H₇ClO₃ and a molecular weight of 198.60 g/mol . Its structure combines a benzodioxane ring (a fused benzene and dioxane system) with a reactive carbonyl chloride group at the 2-position and a methyl substituent on the same carbon (Figure 1). Key physicochemical properties include:
This compound is widely used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and other bioactive molecules . Its safety profile includes Risk Phrase R34 (causes burns) and handling precautions such as avoiding inhalation and skin contact .
Properties
IUPAC Name |
3-methyl-2H-1,4-benzodioxine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-10(9(11)12)6-13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWDXWQZUWBHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547673 | |
| Record name | 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77156-57-1 | |
| Record name | 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride typically involves the alkylation of catechol derivatives followed by ring-closing metathesis (RCM). The key intermediate, 2-substituted 1,4-benzodioxine, is prepared using a nitro-Grela catalyst at ppm levels . The reaction conditions are optimized to achieve high enantioselectivity and yield.
Industrial Production Methods
While specific industrial production methods for 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted benzodioxane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride is a versatile compound with significant applications in various fields, particularly in organic synthesis, medicinal chemistry, and materials science. Its unique structural features contribute to its reactivity and utility as an intermediate in the synthesis of complex molecules.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules. Its carbonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions. This property enables the formation of diverse derivatives that can be used in further chemical transformations.
Medicinal Chemistry
In the realm of drug development, 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride is utilized as a precursor for synthesizing bioactive compounds. Research has shown that derivatives of this compound exhibit significant biological activities, including enzyme inhibition and anti-cancer properties. For example:
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications.
- Anti-Cancer Activity : Studies have demonstrated that benzodioxine derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .
Material Science
The compound finds applications in the production of specialty chemicals and materials with unique properties. Its ability to form covalent bonds with various nucleophiles makes it suitable for creating polymers and other advanced materials.
Case Study 1: Enzymatic Synthesis
A study highlighted the use of engineered Candida antarctica lipase B for the efficient enzymatic synthesis of chiral motifs from 2,3-dihydro-1,4-benzodioxane derivatives. This research demonstrated that specific mutations in the enzyme could enhance catalytic efficiency significantly, achieving high enantiomeric excess values in product resolution .
Case Study 2: Cancer Research
Another investigation focused on the cytotoxic effects of benzodioxine derivatives on hematological cancer cells. The study indicated that these compounds could induce apoptosis and inhibit autophagy in cancer cell lines, suggesting their potential as therapeutic agents against various cancers .
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites may interact with various enzymes and receptors, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Positional Isomers: 2- vs. 6-Carbonyl Substitution
A close analog is 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride (CAS 6761-70-2), which differs only in the position of the carbonyl chloride group (6-position instead of 2-position) . Key distinctions include:
The methyl group in the 2-position introduces steric effects that influence reaction pathways, making it less reactive but more selective in certain coupling reactions .
Heteroatom Variations: Oxygen vs. Sulfur/Selenium
Compounds like 2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl derivatives () replace oxygen with sulfur and selenium. These heteroatom substitutions alter electronic properties:
Non-Methylated Analogs
Removing the methyl group (e.g., 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride ) reduces steric hindrance, leading to:
- Faster Reaction Kinetics : Higher reactivity in acylations.
- Lower Melting Point : ~45–50°C (vs. 56–59°C for methylated form), impacting solid-phase handling .
Biological Activity
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (CAS Number: 77156-57-1) is a chemical compound characterized by its unique benzodioxine structure and a carbonyl chloride functional group. This compound has garnered interest in various fields of chemistry and biology due to its potential reactivity and biological properties. However, specific data on its biological activity remains limited, necessitating further exploration.
The molecular formula of 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride is C10H9ClO3. It features a benzodioxine core that enhances its chemical reactivity. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage, indicating significant safety considerations during handling .
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClO3 |
| Molar Mass | 212.63 g/mol |
| Density | 1.374 g/cm³ (predicted) |
| Melting Point | 56–59 °C |
| Boiling Point | 279.9 °C (predicted) |
| Flash Point | 123.2 °C |
| Risk Codes | R34, R51, R22 |
Biological Activity
While direct studies on the biological activity of 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride are scarce, compounds with similar structures often exhibit notable biological properties. Similar benzodioxine derivatives have been studied for various activities:
- Antimicrobial Activity : Benzodioxine derivatives have shown potential as antimicrobial agents, which could be explored for 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride .
- Cytotoxicity : Some related compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound might also possess similar properties .
- Enzyme Inhibition : Certain benzodioxine derivatives are known to act as enzyme inhibitors, which can be critical in drug development for diseases such as cancer and bacterial infections .
Case Studies and Research Findings
In the absence of specific studies focusing solely on 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride, examining related compounds provides insights into its potential biological activities:
- Study on Benzodioxine Derivatives : A study published in the Journal of Medicinal Chemistry highlighted that several benzodioxine derivatives exhibited significant inhibition of certain cancer cell lines. The structural similarity suggests that 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride may also harbor similar inhibitory effects .
- Antimicrobial Evaluation : Research conducted on related compounds indicated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This opens avenues for further investigation into the antimicrobial potential of the target compound .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via acylation of 2,3-dihydro-1,4-benzodioxin derivatives. For example, benzodioxin amines (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine) react with acyl chlorides under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10) to form sulfonamide or carboxamide intermediates. The final step involves introducing the carbonyl chloride group using reagents like chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
- Characterization : Intermediate structures are confirmed via IR (to identify carbonyl stretches at ~1700 cm⁻¹), ¹H NMR (to verify aromatic and methylene protons), and elemental analysis. Mass spectrometry (EIMS) is used to confirm molecular ions .
Q. What safety precautions are critical when handling this compound in the lab?
- Handling : Use PPE (gloves, goggles) due to the reactivity of acyl chlorides. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists. Avoid exposure to moisture to prevent hydrolysis .
Q. How can researchers confirm the purity of this compound post-synthesis?
- Analytical Methods : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Purity ≥95% is achievable via column chromatography using silica gel and ethyl acetate/hexane gradients. Melting point analysis (if crystalline) and ¹H NMR integration ratios also assess purity .
Advanced Research Questions
Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during synthesis?
- Optimization :
Moisture Control : Use anhydrous solvents (e.g., dry DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the carbonyl chloride group.
Temperature : Maintain reactions at 0–5°C during acylation steps to suppress exothermic side reactions.
Catalysis : Lithium hydride (LiH) or triethylamine can enhance reaction efficiency by scavenging HCl byproducts .
Q. What strategies resolve spectral ambiguities in characterizing derivatives of this compound?
- Advanced Techniques :
- X-ray Crystallography : Resolve tautomeric or stereochemical uncertainties. For example, crystal structures of related 1,3,4-oxadiazole derivatives reveal bond localization (e.g., C=N vs. C-O) critical for reactivity analysis .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex dihydrobenzodioxin scaffolds. For example, HSQC correlates methylene protons (δ 3.5–4.5 ppm) to adjacent carbons .
Q. How can researchers address contradictory data in reaction yields across studies?
- Case Study : Variations in yields (e.g., 60–85% for sulfonamide formation) may arise from pH control. Dynamic pH adjustment (e.g., using Na₂CO₃ vs. K₂CO₃) affects nucleophilicity of amine intermediates. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (pH, stoichiometry) .
Q. What computational tools predict the reactivity of this compound in nucleophilic acyl substitution?
- In Silico Approaches :
DFT Calculations : Model transition states to predict regioselectivity (e.g., attack at carbonyl vs. adjacent positions).
Molecular Docking : Assess binding affinities for enzyme inhibition studies (e.g., α-glucosidase or acetylcholinesterase targets) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
